Acetyl coenzyme A, [acetyl-3H]

Catalog No.
S1769481
CAS No.
110073-15-9
M.F
C23H38N7O17P3S
M. Wt
815.594
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl coenzyme A, [acetyl-3H]

CAS Number

110073-15-9

Product Name

Acetyl coenzyme A, [acetyl-3H]

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2,2-tritritioethanethioate

Molecular Formula

C23H38N7O17P3S

Molecular Weight

815.594

InChI

InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18-,22-/m1/s1/i1T3

InChI Key

ZSLZBFCDCINBPY-RLXJOQACSA-N

SMILES

CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Applications in Biochemical Assays

  • Acetyltransferase assays: Acetyl-CoA is a crucial substrate for enzymes called acetyltransferases, which transfer the acetyl group to other molecules. By using Acetyl-CoA labeled with ³H, researchers can measure the activity of these enzymes and identify the products formed. [Source: PerkinElmer, ]

This application is valuable in understanding cellular processes like protein acetylation and signal transduction. By following the radioactive label, researchers can gain insights into how these enzymes function and regulate various cellular activities.

Research Areas Utilizing Acetyl-CoA, [acetyl-3H]

The radioactive properties of Acetyl-CoA, [acetyl-3H] make it a versatile tool in various scientific research fields:

  • Analytical Biochemistry

    Acetyl-CoA, [acetyl-3H] can be used to study metabolic pathways involving acetyl CoA, such as fatty acid synthesis and the citric acid cycle. [Source: Biotrend, ]

  • Brain Research and Neuroscience

    This radiotracer can be employed to investigate the role of Acetyl-CoA in brain function and neurotransmitter synthesis. [Source: PerkinElmer, ]

  • Biochemical Pharmacology

    Scientists can utilize Acetyl-CoA, [acetyl-3H] to study how drugs interact with enzymes that utilize or produce Acetyl-CoA. This helps understand the mechanisms of action of various drugs. [Source: PerkinElmer, ]

Acetyl coenzyme A, also known as acetyl-CoA, is a pivotal molecule in biochemistry, integral to various metabolic pathways. It is a coenzyme derived from acetic acid and coenzyme A, which consists of a β-mercaptoethylamine group linked to pantothenic acid (vitamin B5) and 3'-phosphorylated adenosine diphosphate. The acetyl group in acetyl-CoA is linked to the sulfhydryl group of the β-mercaptoethylamine through a high-energy thioester bond, making it highly reactive and crucial for energy metabolism .

Acetyl-CoA serves as a central metabolite in the metabolism of carbohydrates, fats, and proteins, functioning primarily as an acetyl group donor in various bio

  • Citric Acid Cycle: Acetyl-CoA reacts with oxaloacetic acid to form citric acid, initiating the citric acid cycle, which is crucial for aerobic respiration .
  • Fatty Acid Synthesis: It acts as a substrate for fatty acid synthesis, where it is converted into malonyl-CoA by acetyl-CoA carboxylase .
  • Ketogenesis: In the liver, excess acetyl-CoA can be converted into ketone bodies during periods of low carbohydrate availability .
  • Amino Acid Metabolism: Acetyl-CoA is involved in the synthesis and degradation of certain amino acids .

Acetyl-CoA is essential for various biological functions:

  • Energy Production: It is a critical intermediate in energy metabolism, linking glycolysis and the citric acid cycle. The hydrolysis of its thioester bond releases energy that drives cellular processes .
  • Biosynthesis of Biomolecules: Acetyl-CoA serves as a precursor for synthesizing lipids, cholesterol, and neurotransmitters. It also plays a role in the synthesis of ketone bodies during fasting or low-carbohydrate diets .
  • Regulatory Functions: Acetyl-CoA acts as a signaling molecule that can influence gene expression through histone acetylation, thereby regulating metabolic pathways .

Acetyl-CoA can be synthesized through several pathways:

  • Pyruvate Decarboxylation: Pyruvate produced from glycolysis is converted into acetyl-CoA by the pyruvate dehydrogenase complex in the mitochondria.
  • Fatty Acid Oxidation: Fatty acids undergo β-oxidation to produce multiple molecules of acetyl-CoA.
  • From Ketogenic Amino Acids: Certain amino acids can be catabolized to yield acetyl-CoA.
  • Synthetic Pathways: Recent research has developed synthetic pathways for producing acetyl-CoA from simple carbon sources like formaldehyde through engineered enzymes .

Acetyl-CoA has numerous applications across various fields:

  • Metabolic Engineering: It is utilized in synthetic biology to engineer metabolic pathways for producing biofuels and biochemicals.
  • Pharmaceuticals: Compounds derived from acetyl-CoA are used in drug synthesis due to their role in metabolic pathways.
  • Food Industry: Acetyl-CoA derivatives are involved in flavor and aroma compounds used in food processing.

Research on acetyl-CoA interactions reveals its multifaceted roles:

  • Enzyme Interactions: Acetyl-CoA interacts with various enzymes such as acetyltransferases and carboxylases, influencing metabolic fluxes within cells .
  • Protein Modifications: It participates in post-translational modifications of proteins through acetylation, impacting protein function and stability .

Several compounds share structural or functional similarities with acetyl coenzyme A. Below is a comparison highlighting its uniqueness:

CompoundStructure/FunctionUniqueness of Acetyl Coenzyme A
Coenzyme APrecursor to acyl groups; involved in metabolismContains an acetyl group specifically linked via a thioester bond
Malonyl Coenzyme AIntermediate in fatty acid synthesisActs as an acyclic precursor; less versatile than acetyl-CoA
Succinyl Coenzyme AIntermediate in the citric acid cycleContains a succinyl group; involved primarily in energy production
Acetic AcidSimple carboxylic acidLacks the coenzyme structure; not directly involved in high-energy transfer

Acetyl coenzyme A's unique thioester bond allows it to serve as an efficient energy carrier and donor of acetyl groups for various biosynthetic processes, distinguishing it from other similar compounds .

Molecular Structure and Formula (C23H38N7O17P3S)

The molecular structure of acetyl coenzyme A, [acetyl-3H] is based on the parent compound acetyl coenzyme A with the molecular formula C23H38N7O17P3S [4]. The tritiated version has the molecular formula C23H35N7O17P3ST3, where three hydrogen atoms in the acetyl group are replaced with tritium isotopes [6]. The compound consists of an adenosine moiety linked through phosphate bridges to a pantothenic acid derivative, which is further connected to a β-mercaptoethylamine group [3]. The acetyl group is attached to the sulfur atom of the β-mercaptoethylamine moiety through a high-energy thioester bond [3].

The complete IUPAC nomenclature describes the compound as S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate [4]. The molecule contains five defined stereocenters, contributing to its complex three-dimensional structure [8].

PropertyNon-tritiated ValueTritiated ValueReference
Molecular FormulaC23H38N7O17P3SC23H35N7O17P3ST3 [4] [6]
Molecular Weight809.6 g/mol815.6 g/mol [4] [6]
Exact Mass809.125774 g/mol815.15000 g/mol [8] [6]
CAS Number72-89-9110073-15-9 [4] [6]

Physical and Spectroscopic Properties

Acetyl coenzyme A, [acetyl-3H] appears as a white powder in its solid state [20]. The compound exhibits characteristic spectroscopic properties that facilitate its identification and quantification in biological systems [20]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with distinct chemical shifts observed for different proton environments within the molecule [23].

In proton nuclear magnetic resonance spectroscopy, the coenzyme A portion shows characteristic methyl protons at 0.7315 parts per million, while the acetyl methyl protons appear at 0.8674 parts per million when measured in deuterium oxide [23]. These distinct chemical shifts enable precise identification and quantification of the compound in complex biological matrices [23].

Ultraviolet absorption spectroscopy reveals multiple absorption maxima characteristic of the purine and phosphate moieties [20]. The primary absorption maximum occurs at 260 nanometers in water with a molar extinction coefficient of 16,400 per molar per centimeter [20]. In 0.1 molar phosphate buffer at pH 7, the absorption maximum shifts slightly to 259 nanometers with a reduced extinction coefficient of 15,400 per molar per centimeter [20]. A secondary absorption maximum appears at 232 nanometers in water with an extinction coefficient of 8,700 per molar per centimeter [20].

Mass spectrometry analysis provides characteristic fragmentation patterns essential for compound identification [25]. The parent ion appears at mass-to-charge ratio 810.1 in positive mode electrospray ionization [25]. Tandem mass spectrometry reveals two principal fragment ions: one at 428 mass-to-charge ratio representing the adenosine diphosphate moiety, and another at 303 mass-to-charge ratio resulting from cleavage at the 3'-phosphate-adenosine-5'-diphosphate bond [25].

Spectroscopic MethodValue/WavelengthConditionsReference
UV Absorption (λmax)260 nmWater [20]
UV Absorption (εM)16,400 M⁻¹cm⁻¹Water [20]
¹H NMR (Acetyl CH3)0.8674 ppmD2O [23]
MS (Parent ion)810.1 m/zPositive ESI-MS [25]

Stability Characteristics and Degradation Kinetics

The stability of acetyl coenzyme A, [acetyl-3H] exhibits significant dependence on environmental conditions, particularly pH, temperature, and atmospheric composition [12] [13]. Under optimal storage conditions at -20°C in its original solvent at pH 5.0 under nitrogen atmosphere, the compound demonstrates an initial decomposition rate of 1% per month from the date of purification [12] [13]. This decomposition rate is nonlinear and does not correlate with the tritium isotope half-life of 12.3 years [12] [13].

The compound exhibits remarkable pH-dependent stability characteristics [20]. Acetyl coenzyme A, [acetyl-3H] remains stable in neutral and moderately acidic solutions, maintaining integrity even at elevated temperatures for short periods [20]. Aqueous solutions at pH 3.5 to 5.0 can withstand heating to 100°C without significant decomposition [20]. However, the compound becomes extremely unstable at pH levels greater than 8.5, undergoing rapid alkaline hydrolysis [12] [13].

Temperature management proves critical for maintaining compound integrity [20]. Aqueous solutions stored as aliquots at -20°C remain stable for approximately two weeks, while storage at -80°C extends stability to six months [20]. The compound requires slow thawing at 4°C to maintain product purity, and repeated freeze-thaw cycles should be avoided [12] [13].

Atmospheric conditions significantly influence stability, with optimal storage requiring an inert nitrogen atmosphere [12] [13]. Exposure to oxygen can lead to oxidation reactions, particularly affecting the sulfhydryl group of the coenzyme A moiety [7]. Time-dependent studies demonstrate that while acetyl coenzyme A levels remain relatively constant, free coenzyme A levels can diminish by more than 50% within 24 hours in non-degassed solutions [7].

ParameterValueConditionsReference
Initial Decomposition Rate1% per month-20°C, pH 5.0, N2 [12] [13]
pH Stability Range3.5 - 5.0Moderate heating stable [20]
Solution Stability (-20°C)2 weeksAqueous aliquots [20]
Solution Stability (-80°C)6 monthsAqueous solutions [20]

Specific Activity and Radiochemical Purity Parameters

The radiochemical properties of acetyl coenzyme A, [acetyl-3H] are precisely controlled during manufacture to ensure consistent research applications [2] [12] [13]. The specific activity range spans from 1 to 10 curies per millimole, equivalent to 37 to 370 gigabecquerels per millimole [2] [12] [13]. This specific activity range provides sufficient radioactive signal for sensitive detection while maintaining chemical stability [12] [13].

Initial radiochemical purity exceeds 95% when determined by high-performance liquid chromatography using a Zorbax C18 column with a mobile phase consisting of 10 millimolar potassium phosphate buffer at pH 5.3 mixed with methanol in an 85:15 ratio [12] [13]. However, the rate of decomposition can accelerate over time, making it advisable to verify purity prior to experimental use [12] [13].

The compound is typically packaged at a concentration of 0.1 millicuries per milliliter (3.7 megabecquerels per milliliter) in 0.01 molar sodium acetate buffer at pH 5.0 under nitrogen atmosphere [12] [13]. Quality control procedures involve regular radiochemical purity assessment using the established chromatographic method to ensure product consistency [12] [13].

The tritium labeling occurs specifically at the acetyl group position, ensuring that the radioactive decay products do not interfere with the coenzyme A backbone structure [2] [6]. This specific labeling pattern makes the compound particularly valuable for studying acetyl group transfer reactions and metabolic flux analysis [2].

ParameterValueReference
Specific Activity Range1-10 Ci/mmol (37-370 GBq/mmol) [2] [12] [13]
Initial Radiochemical Purity>95% [12] [13]
Label PositionAcetyl group (³H) [2] [6]
Packaging Concentration0.1 mCi/ml (3.7 MBq/ml) [2] [12] [13]
Buffer System0.01M Sodium acetate, pH 5.0 [12] [13]

XLogP3

-5.6

Dates

Last modified: 02-18-2024

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